3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine
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Overview
Description
3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine is an organic compound with the molecular formula C15H15NO2 It is a derivative of pyridine, substituted with a 3,4-dimethoxyphenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine typically involves the reaction of 3,4-dimethoxybenzaldehyde with pyridine derivatives under specific conditions. One common method is the Knoevenagel condensation, where 3,4-dimethoxybenzaldehyde reacts with 3-pyridinecarboxaldehyde in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]quinoline
- 3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]isoquinoline
- 3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]pyrimidine
Uniqueness
Compared to similar compounds, 3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine exhibits unique properties due to the presence of the pyridine ring, which can participate in various chemical reactions and interactions. Its dimethoxyphenyl group also contributes to its distinct chemical and biological activities .
Properties
IUPAC Name |
3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-17-14-8-7-12(10-15(14)18-2)5-6-13-4-3-9-16-11-13/h3-11H,1-2H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUYGGPOBONQMT-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CN=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CN=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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